molecular formula C20H26ClN5O B3779005 Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone

Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone

Cat. No.: B3779005
M. Wt: 387.9 g/mol
InChI Key: XCGJXAMNSLPXFE-UHFFFAOYSA-N
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Description

Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone is a complex organic compound that features a unique combination of azepane, triazole, and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone typically involves a multi-step process. . The reaction conditions often involve the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets within the cell. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone is unique due to its combination of azepane, triazole, and piperidine rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

azepan-4-yl-[4-[4-(3-chlorophenyl)triazol-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O/c21-17-5-1-3-16(13-17)19-14-26(24-23-19)18-7-11-25(12-8-18)20(27)15-4-2-9-22-10-6-15/h1,3,5,13-15,18,22H,2,4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJXAMNSLPXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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